Cas no 68258-95-7 (2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane)

2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane structure
68258-95-7 structure
Product Name:2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
CAS No:68258-95-7
MF:C11H20O2
MW:184.275303840637
CID:969780
PubChem ID:109257
Update Time:2025-04-19

2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane
    • 6-Methyl-5-hepten-2-one propyleneglycol acetal
    • 1,3-Dioxolane, 2,4-dimethyl-2-(4-methyl-3-pentenyl)-
    • 2,4-Dimethyl-2-(4-methyl-3-penten-1-yl)-1,3-Dioxolane
    • EINECS 269-499-2
    • UNII-KMW9N3MKY5
    • 2,4-Dimethyl-2-(4-methyl-3-pentenyl)-1,3-dioxolane
    • NS00061237
    • CHEBI:172074
    • DTXSID90867548
    • 2,4-DIMETHYL-2-(4-METHYLPENT-3-EN-1-YL)-1,3-DIOXOLANE
    • KMW9N3MKY5
    • 68258-95-7
    • SCHEMBL3504614
    • 1,3-Dioxolane, 2,4-dimethyl-2-(4-methyl-3-penten-1-yl)-
    • WBZMYLUNPPFHTA-UHFFFAOYSA-N
    • DB-239531
    • 6-methyl-5-hepten-2-one propylene glycol acetal
    • Inchi: 1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3
    • InChI Key: WBZMYLUNPPFHTA-UHFFFAOYSA-N
    • SMILES: O1C(C)COC1(C)CC/C=C(\C)/C

Computed Properties

  • Exact Mass: 184.14600
  • Monoisotopic Mass: 184.146329876g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 2.88430
  • FEMA: 4400 | 6-METHYL-5-HEPTEN-2-ONE PROPYLENEGLYCOL ACETAL
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